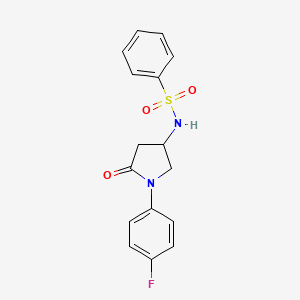

![molecular formula C18H22N2O4S B2977656 N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide CAS No. 899759-04-7](/img/structure/B2977656.png)

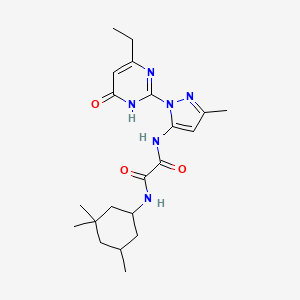

N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that it contains several functional groups including a benzamide moiety, a sulfamoyl group, and a methoxy group.

Scientific Research Applications

Chan–Lam Coupling Reaction for N-Arylsulfamide Synthesis

The Chan–Lam coupling reaction is a powerful method for constructing unsymmetrical N-arylsulfamides. Researchers have successfully employed sulfamoyl azides and arylboronic acids in the presence of a copper chloride catalyst to synthesize these compounds. The reaction occurs efficiently in methanol (MeOH) at room temperature, providing a straightforward route to N-arylsulfamides with good yields .

Medicinal Chemistry: Allosteric Activators of Human Glucokinase

N-Benzimidazol-2yl benzamide analogues have been designed and synthesized as allosteric activators of human glucokinase . These compounds hold promise for treating diabetes by enhancing glucose metabolism. Their unique structural features make them attractive candidates for further drug development .

Neuroleptic Activity

Benzamides, including N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines, have been investigated for their potential as neuroleptics . These compounds were evaluated for their inhibitory effects on apomorphine-induced climbing behavior. Understanding their neuroleptic properties contributes to the development of novel therapeutic agents .

properties

IUPAC Name |

N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-20(14-15-7-4-3-5-8-15)25(22,23)12-11-19-18(21)16-9-6-10-17(13-16)24-2/h3-10,13H,11-12,14H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJXYMHYROSCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2977574.png)

![2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid](/img/structure/B2977577.png)

![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)

![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)

![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2977591.png)

![N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2977593.png)